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Compound of Interest

Compound Name:
(1S,2S,4S)-1,2,4-

trimethylcyclohexane

Cat. No.: B1141991 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

conformational stability of substituted cyclohexanes is paramount. The spatial arrangement of

substituent groups dictates a molecule's energy, reactivity, and biological activity. This guide

provides an objective comparison of the stability of cis and trans isomers of

trimethylcyclohexane, supported by experimental data and detailed methodologies.

The thermodynamic stability of trimethylcyclohexane isomers is primarily governed by steric

strain arising from the spatial arrangement of the three methyl groups in the chair conformation.

The most significant contributors to this strain are 1,3-diaxial interactions and gauche butane

interactions. In general, cyclohexane conformations that minimize these steric clashes are

more stable. The preference is for bulky substituents to occupy equatorial positions, where they

are further from other groups, rather than the more crowded axial positions.[1][2]

Quantitative Comparison of Isomer Stability
The relative stability of cis and trans trimethylcyclohexane isomers can be quantified by

assessing the total steric strain in their most stable chair conformations and by comparing their

experimental heats of formation.
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The total steric strain for a given conformer can be estimated by summing the energetic

penalties of all non-bonded interactions. The key interactions and their associated strain

energies are:

1,3-Diaxial CH₃-H Interaction: ~3.8 kJ/mol (0.9 kcal/mol)[3]

Gauche CH₃-CH₃ Interaction: ~3.8 kJ/mol (0.9 kcal/mol)[3][4]

1,3-Diaxial CH₃-CH₃ Interaction: ~15.4 kJ/mol (3.7 kcal/mol)[5]

Below is a comparative analysis of the calculated steric strain for the most stable conformers of

various 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane isomers.
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Isomer
Most Stable
Conformati
on (a/e)

1,3-Diaxial
CH₃-H
Interactions

Gauche
CH₃-CH₃
Interactions

1,3-Diaxial
CH₃-CH₃
Interactions

Total Steric
Strain
(kJ/mol)

1,2,3-

Trimethylcycl

ohexane

cis,cis,cis e,a,e 1 2 0 11.4

cis,trans,cis e,a,e 1 2 0 11.4

trans,cis,tran

s
e,e,e 0 2 0 7.6

1,2,4-

Trimethylcycl

ohexane

cis,cis,cis e,e,a 1 1 0 7.6

cis,trans,cis e,a,e 1 1 0 7.6

trans,cis,tran

s
e,e,e 0 1 0 3.8

1,3,5-

Trimethylcycl

ohexane

cis,cis,cis e,e,e 0 0 0 0

cis,trans,cis e,a,e 1 0 0 3.8

Note: The total steric strain is calculated based on the number of interactions in the most stable

chair conformation. The conformation with the lowest total steric strain is the most stable.

Thermochemical Data
The heat of formation (ΔHf°) is a direct experimental measure of a molecule's stability. A more

negative heat of formation indicates greater stability.
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Isomer Heat of Formation (ΔHf°) (kcal/mol)

1,3,5-Trimethylcyclohexane

cis (all equatorial) -51.48

trans (one axial) -49.6

1,2,4-Trimethylcyclohexane

trans,cis,trans (all equatorial) -49.5

cis,cis,cis (one axial) -47.6

1,2,3-Trimethylcyclohexane

trans,cis,trans (all equatorial) -47.6

cis,trans,cis (one axial) -45.7

Data sourced from calculated values which show strong agreement with available experimental

data for related compounds.[6]

Experimental Protocols
The determination of the relative stability of trimethylcyclohexane isomers relies on two primary

experimental techniques: low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy

and bomb calorimetry.

Low-Temperature NMR Spectroscopy for
Conformational Analysis
Objective: To determine the equilibrium constant (K_eq) between chair conformers and, from

that, the difference in Gibbs free energy (ΔG°), which reflects their relative stability.

Methodology:

Sample Preparation: Dissolve the trimethylcyclohexane isomer in a suitable solvent that

remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated

methylene chloride, CD₂Cl₂).
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Initial NMR Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature,

the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged

signals for the methyl groups.

Low-Temperature NMR: Gradually lower the temperature of the NMR probe. As the

temperature decreases, the rate of chair-chair interconversion slows down.

Coalescence Temperature: Observe the changes in the NMR spectrum. The temperature at

which the averaged signals begin to broaden and then split into distinct signals for the axial

and equatorial protons is the coalescence temperature.

"Frozen" Spectrum: Continue to lower the temperature until the interconversion is "frozen" on

the NMR timescale. At this point, separate signals for the methyl groups in each of the two

chair conformations will be observed.[7][8]

Integration and K_eq Calculation: Integrate the signals corresponding to the methyl groups in

each conformation. The ratio of the integrals gives the equilibrium constant (K_eq) for the

conformational equilibrium.

ΔG° Calculation: Use the following equation to calculate the difference in Gibbs free energy:

ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Bomb Calorimetry for Heat of Formation
Objective: To measure the heat of combustion (ΔH_c°) of an isomer, from which the standard

heat of formation (ΔH_f°) can be calculated.

Methodology:

Sample Preparation: A precisely weighed sample of the trimethylcyclohexane isomer is

placed in a sample holder within a high-pressure vessel known as a "bomb".

Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure

complete combustion.

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded accurately.
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Ignition: The sample is ignited electrically via a fuse wire.

Temperature Measurement: The combustion reaction releases heat, which is absorbed by

the bomb and the surrounding water, causing the temperature to rise. The temperature of the

water is monitored and recorded until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter (determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid) is used to calculate the

heat released by the combustion of the sample from the observed temperature change.[1][9]

Calculation of ΔH_f°: The experimentally determined heat of combustion (ΔH_c°) is then

used in conjunction with the known heats of formation of the combustion products (CO₂ and

H₂O) to calculate the standard heat of formation (ΔH_f°) of the trimethylcyclohexane isomer

using Hess's Law.

Visualization of Stability Factors
The following diagram illustrates the logical flow from the isomeric structure to its

thermodynamic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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